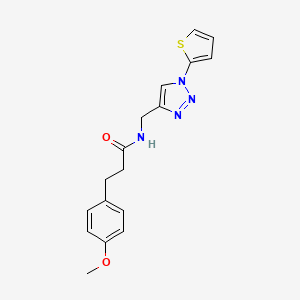
3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxyphenyl group, a triazole ring, and a thiophene moiety, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures. The methoxyphenyl group can be introduced through the reaction of 4-methoxybenzaldehyde with appropriate reagents. The triazole ring is often formed via a [3+2] cycloaddition reaction, known as the Huisgen cycloaddition, between an azide and an alkyne. The thiophene moiety can be introduced through a cross-coupling reaction, such as the Stille coupling.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors and advanced purification techniques to achieve high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions might use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It might be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
3-(4-Methoxyphenyl)propionic acid: Similar in having a methoxyphenyl group but lacks the triazole and thiophene moieties.
1-(Thiophen-2-yl)-1H-1,2,3-triazole: Similar in having a triazole ring but lacks the methoxyphenyl group.
Propanamide derivatives: Similar in having a propanamide group but lack the methoxyphenyl and triazole moieties.
Uniqueness: The uniqueness of 3-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide lies in its combination of functional groups, which may confer unique chemical and biological properties compared to its similar compounds.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-15-7-4-13(5-8-15)6-9-16(22)18-11-14-12-21(20-19-14)17-3-2-10-24-17/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOFISABOBNWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)
![2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2503054.png)
![benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate](/img/structure/B2503057.png)
![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)

![N-(2-ethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2503063.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)
![4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2503065.png)

![1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2503068.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-butyl-N-methylacetamide](/img/structure/B2503073.png)
![8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2503075.png)

